Cas no 1017458-09-1 (3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide)

3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide
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- Inchi: 1S/C9H11ClN2O2S/c10-8-4-3-7(5-9(8)11)15(13,14)12-6-1-2-6/h3-6,12H,1-2,11H2
- InChI Key: SXDQWWXNRZJEBB-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(NC1CC1)C1C=CC(=C(N)C=1)Cl
Computed Properties
- Exact Mass: 246.022976g/mol
- Monoisotopic Mass: 246.022976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6Ų
- XLogP3: 1.4
- Molecular Weight: 246.71g/mol
3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01075411-1g |
3-Amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide |
1017458-09-1 | 95% | 1g |
¥2843.0 | 2023-04-06 | |
Enamine | EN300-58887-10.0g |
3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide |
1017458-09-1 | 95.0% | 10.0g |
$1346.0 | 2025-02-20 | |
Enamine | EN300-58887-5.0g |
3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide |
1017458-09-1 | 95.0% | 5.0g |
$908.0 | 2025-02-20 | |
TRC | A604348-25mg |
3-Amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide |
1017458-09-1 | 25mg |
$ 50.00 | 2022-05-31 | ||
A2B Chem LLC | AV55737-1g |
3-Amino-4-chloro-n-cyclopropylbenzene-1-sulfonamide |
1017458-09-1 | 95% | 1g |
$366.00 | 2024-04-20 | |
A2B Chem LLC | AV55737-50mg |
3-Amino-4-chloro-n-cyclopropylbenzene-1-sulfonamide |
1017458-09-1 | 95% | 50mg |
$91.00 | 2024-04-20 | |
A2B Chem LLC | AV55737-250mg |
3-Amino-4-chloro-n-cyclopropylbenzene-1-sulfonamide |
1017458-09-1 | 95% | 250mg |
$158.00 | 2024-04-20 | |
Aaron | AR01A885-250mg |
3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide |
1017458-09-1 | 95% | 250mg |
$185.00 | 2025-02-09 | |
Aaron | AR01A885-100mg |
3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide |
1017458-09-1 | 95% | 100mg |
$140.00 | 2025-02-09 | |
Aaron | AR01A885-2.5g |
3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide |
1017458-09-1 | 95% | 2.5g |
$870.00 | 2025-02-09 |
3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide Related Literature
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
Additional information on 3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide
Recent Advances in the Study of 3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide (CAS: 1017458-09-1)
3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide (CAS: 1017458-09-1) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, particularly in the context of enzyme inhibition and antimicrobial activity. This research brief aims to summarize the latest findings related to this compound and its implications for drug development.
The synthesis of 3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide has been optimized in recent years to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that utilizes a cyclopropanation reaction followed by sulfonamide formation, achieving a yield of 85% with high enantiomeric purity. This advancement is critical for scaling up production for preclinical and clinical studies.
Pharmacological investigations have revealed that 3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide exhibits potent inhibitory activity against carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor environments. A 2022 study in Bioorganic & Medicinal Chemistry demonstrated that the compound has a Ki value of 12 nM for CA IX, making it a promising candidate for anticancer therapy. Additionally, its selectivity profile suggests minimal off-target effects, which is a significant advantage in drug development.
Beyond its anticancer potential, 3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide has shown notable antimicrobial activity. Research published in Antimicrobial Agents and Chemotherapy (2023) highlighted its efficacy against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus, with MIC values ranging from 2-8 µg/mL. The compound's mechanism of action involves disruption of bacterial folate synthesis, a pathway that is distinct from many existing antibiotics, thereby reducing the likelihood of cross-resistance.
In conclusion, 3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide (CAS: 1017458-09-1) represents a versatile scaffold with dual therapeutic potential in oncology and infectious diseases. Recent advancements in its synthesis and mechanistic understanding underscore its value as a lead compound for further development. Future research should focus on in vivo efficacy studies and toxicological profiling to advance this molecule toward clinical trials.
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